molecular formula C15H14BrNO B5839707 N-(4-bromo-2,6-dimethylphenyl)benzamide

N-(4-bromo-2,6-dimethylphenyl)benzamide

Cat. No.: B5839707
M. Wt: 304.18 g/mol
InChI Key: XVYIXCKJQVPYKR-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dimethylphenyl)benzamide (CAS 195383-91-6) is a high-purity chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.19 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at room temperature (20 to 22 °C) to ensure stability . This compound is part of the salicylanilide derivative family, a class of compounds extensively studied for their diverse biological activities . Recent scientific investigations into closely related N-(2-bromo-phenyl)benzamide derivatives have demonstrated significant potential in pharmacological research, particularly for their antimicrobial and anti-inflammatory properties . Studies show that these derivatives exhibit potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported in the range of 2.5–5.0 mg/mL . Furthermore, in vitro anti-inflammatory evaluations using protease inhibition assays have revealed that these compounds can significantly outperform standard anti-inflammatory agents; their IC50 values (0.04–0.07 mg/mL) are substantially lower than those of acetylsalicylic acid, proving a superior efficiency in inhibiting trypsin activity . This makes this compound a highly valuable intermediate for researchers in medicinal chemistry aiming to develop new antimicrobial therapies and anti-inflammatory agents with novel mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIXCKJQVPYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
N-(4-bromo-2,6-dimethylphenyl)benzamide 4-Br, 2,6-dimethylphenyl C₁₅H₁₄BrNO 304.19 Not reported Not reported
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy, 4-Br, 2,6-dimethylphenyl C₁₈H₂₀BrNO₄ 394.27 Not reported Not reported
4-bromo-N-(2,6-diethylphenyl)benzamide 4-Br, 2,6-diethylphenyl C₁₇H₁₈BrNO 332.23 361.0 (predicted) 1.328 (predicted)
N-(2,6-dimethylphenyl)-4-methylbenzamide 4-CH₃, 2,6-dimethylphenyl C₁₆H₁₇NO 239.31 Not reported Not reported
  • Steric and Electronic Effects :
    • The bromine atom in the target compound increases molecular weight and polarizability compared to methyl or methoxy-substituted analogs (e.g., N-(2,6-dimethylphenyl)-4-methylbenzamide) .
    • Ethyl groups in 4-bromo-N-(2,6-diethylphenyl)benzamide enhance hydrophobicity and steric hindrance compared to methyl substituents, reflected in its higher predicted boiling point (361°C vs. unreported values for methyl analogs) .

Crystallographic and Structural Insights

  • Crystal Packing :
    • In N-(2,6-dimethylphenyl)-4-methylbenzamide, the amide group is nearly coplanar with the benzoyl ring (dihedral angle: 3.5°), while the aromatic rings form a 78.8° angle . Bromine’s larger van der Waals radius in the target compound may increase interplanar angles, affecting solubility and crystal stability.
    • Hydrogen-bonded chains in analogs (e.g., N–H···O interactions) suggest similar packing motifs, but bromine’s electronegativity may alter hydrogen-bonding networks .

ADMET and Toxicity Considerations

  • Absorption and Distribution :

    • LY201116 shows 94% gastrointestinal absorption, but bromine’s steric effects in the target compound may reduce permeability compared to smaller substituents (e.g., -NH₂ or -CH₃) .
    • Predicted logP values for brominated benzamides (e.g., 1.328 density in 4-bromo-N-(2,6-diethylphenyl)benzamide) indicate moderate lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2,6-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 4-bromo-2,6-dimethylaniline and benzoyl chloride under Schotten-Baumann conditions (aqueous base with a phase-transfer catalyst). Alternative routes include using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF. Optimization involves monitoring reaction progress via TLC or HPLC and purifying the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. What spectroscopic and analytical techniques are optimal for characterizing This compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromatic proton environments. The bromine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C15H14BrNO\text{C}_{15}\text{H}_{14}\text{BrNO}, MW = 316.18 g/mol).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving rotational disorder in the benzamide moiety) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound, such as rotational isomerism?

  • Methodology : Collect high-resolution diffraction data (e.g., synchrotron sources for < 1.0 Å resolution). Use SHELXL to refine anisotropic displacement parameters and model disorder. Compare torsion angles with related structures (e.g., N-(4-cyanophenyl)-2,6-difluorobenzamide in ) to identify preferred conformations .

Q. What strategies mitigate discrepancies in reported biological activity data for benzamide derivatives like This compound?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for HDAC inhibition studies) and control for solvent effects (e.g., DMSO concentration) .
  • Structural Analog Analysis : Compare substituent effects (e.g., bromine vs. chlorine in ) to isolate electronic vs. steric contributions to activity .
  • Stability Studies : Monitor compound degradation under assay conditions via LC-MS to rule out false negatives .

Q. How can computational modeling guide the design of This compound derivatives with enhanced pharmacological properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions (e.g., with HDAC active sites, as in ).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability for derivatives with modified substituents (e.g., replacing bromine with trifluoromethyl for improved lipophilicity) .

Q. What experimental approaches validate the role of the bromine substituent in modulating the compound’s reactivity or bioactivity?

  • Methodology :

  • Halogen-Scanning Studies : Synthesize analogs (e.g., chloro, iodo) and compare their kinetic parameters in Suzuki-Miyaura cross-coupling reactions.
  • Biological Profiling : Test brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., HDACs, cytochrome P450 isoforms) to isolate halogen-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of This compound in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Screening : Use standardized protocols (e.g., shake-flask method at 25°C) across solvents (e.g., DMSO, ethanol, hexane).
  • Crystal Packing Analysis : Correlate solubility with intermolecular interactions (e.g., π-π stacking observed in X-ray structures from ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)benzamide
Reactant of Route 2
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N-(4-bromo-2,6-dimethylphenyl)benzamide

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